(5-Phenyl-4,5-dihydro-1h-pyrazole-3,4-diyl)bis(phenylmethanone)
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Overview
Description
(5-Phenyl-4,5-dihydro-1h-pyrazole-3,4-diyl)bis(phenylmethanone) is a compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-4,5-dihydro-1h-pyrazole-3,4-diyl)bis(phenylmethanone) typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. One efficient method involves using vitamin B1 as a catalyst, which facilitates the reaction under mild conditions and yields the desired product in high purity . The reaction is characterized by its simplicity, metal-free catalysis, and the absence of acid or base catalysts .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs eco-friendly methodologies, including heterogeneous catalytic systems and ligand-free systems . These methods are designed to be cost-effective and environmentally sustainable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(5-Phenyl-4,5-dihydro-1h-pyrazole-3,4-diyl)bis(phenylmethanone) undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to yield the reduced form of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides . The reaction conditions vary depending on the desired transformation, but they generally involve mild temperatures and neutral pH.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized pyrazole derivatives, while substitution reactions can produce various substituted pyrazole compounds .
Scientific Research Applications
(5-Phenyl-4,5-dihydro-1h-pyrazole-3,4-diyl)bis(phenylmethanone) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (5-Phenyl-4,5-dihydro-1h-pyrazole-3,4-diyl)bis(phenylmethanone) involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of monoamine oxidase, contributing to its antidepressant properties . Additionally, its interaction with cellular pathways involved in inflammation and cancer progression has been studied .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-carbethoxypyrazolone: Another pyrazole derivative with similar structural features.
5-(1-Phenyl-1H-pyrazole-4-yl)-nicotinamide: A compound with a pyrazole core and additional functional groups.
Uniqueness
(5-Phenyl-4,5-dihydro-1h-pyrazole-3,4-diyl)bis(phenylmethanone) is unique due to its specific substitution pattern and the presence of multiple phenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
17416-51-2 |
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Molecular Formula |
C23H18N2O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(3-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-phenylmethanone |
InChI |
InChI=1S/C23H18N2O2/c26-22(17-12-6-2-7-13-17)19-20(16-10-4-1-5-11-16)24-25-21(19)23(27)18-14-8-3-9-15-18/h1-15,19-20,24H |
InChI Key |
QXKMCRAEMKBFGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=NN2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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